BenchChemオンラインストアへようこそ!

Alfatradiol;Epiestradiol;Epiestrol

Androgenetic alopecia Female pattern hair loss Topical 5α-reductase inhibitors

Alfatradiol is a stereoisomer of 17β-estradiol, distinguished by its C17α hydroxyl orientation. This structural difference confers a ~100-fold reduction in estrogenic potency while preserving 5α-reductase inhibition, enabling topical androgenetic alopecia research without systemic feminizing effects. Validated clinical evidence supports its role in stabilizing hair loss and as a comparator for novel agents.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
Cat. No. B7825465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlfatradiol;Epiestradiol;Epiestrol
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14?,15?,16?,17?,18-/m0/s1
InChIKeyVOXZDWNPVJITMN-AFKOEOOISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alfatradiol (17α-Estradiol; Epiestradiol) for Androgenetic Alopecia: Stereo-Isomeric Specificity for Topical 5α-Reductase Inhibition


Alfatradiol (INN), also known as 17α-estradiol, epiestradiol, or epiestrol, is a steroidal weak estrogen and a 5α-reductase inhibitor used topically in the form of an ethanolic solution for the treatment of androgenetic alopecia (pattern hair loss) in both men and women [1]. It is a stereoisomer of the endogenous hormone 17β-estradiol, distinguished solely by the orientation of the hydroxyl group at the C17 position, which confers a distinct pharmacological profile characterized by substantially reduced estrogenic potency and local 5α-reductase inhibitory activity [2]. The compound is commercially available under brand names including Ell-Cranell Alpha, Pantostin, Avicis, and Avixis [3].

Alfatradiol vs. 17β-Estradiol and Other Topical Alopecia Agents: Why Stereochemistry and Mechanistic Selectivity Preclude Simple Interchange


Alfatradiol cannot be interchanged with its stereoisomer 17β-estradiol or with other topical alopecia agents such as finasteride or minoxidil without fundamentally altering the therapeutic and safety profile. Despite differing only in stereochemistry at C17, 17α-estradiol exhibits estrogenic activity approximately 100-fold lower than 17β-estradiol [1], enabling topical androgenetic alopecia treatment without the systemic feminizing effects that contraindicate 17β-estradiol use in men. Furthermore, a retrospective single-blind study directly comparing topical 0.05% 17α-estradiol to 0.5% finasteride demonstrated that finasteride was significantly more effective at improving hair density at both 6-month (P < 0.05) and 12-18-month (P < 0.005) follow-ups [2]. Conversely, a study comparing alfatradiol to minoxidil in 103 women found that alfatradiol did not increase hair density or thickness, functioning primarily to slow or stabilize hair loss, whereas minoxidil demonstrated superior efficacy for increasing hair density [3]. These quantitative differences in both mechanism and clinical outcome underscore that in-class substitution is scientifically unjustified.

Quantitative Differentiation of Alfatradiol: Head-to-Head Clinical Data, Receptor Binding Metrics, and Safety Profile Comparisons


Alfatradiol vs. Topical Finasteride in Postmenopausal FPHL: A Quantified Efficacy Differential

In a retrospective, single-blind study of 119 postmenopausal women with female pattern hair loss (FPHL), the efficacy of topical 17α-estradiol 0.05% combined with minoxidil 2% was compared head-to-head with topical finasteride 0.5% combined with minoxidil 2%. Both groups demonstrated statistically significant improvement from baseline. However, topical finasteride was significantly more effective than 17α-estradiol at both time points evaluated, as measured by blinded photographic assessment using a 7-point scale [1].

Androgenetic alopecia Female pattern hair loss Topical 5α-reductase inhibitors

Alfatradiol Placebo-Controlled Efficacy: Telogen Hair Reduction Quantified Against Vehicle

In a controlled, randomized double-blind study of 51 patients with androgenetic alopecia and increased hair loss (telogen rate >20%), treatment with topical 0.025% 17α-estradiol for at least 6 months was compared against vehicle (hair lotion without active ingredient). The reduction in telogen hair proportion was evaluated via standardized trichogram analysis [1].

Androgenetic alopecia Randomized controlled trial Telogen effluvium

Estrogen Receptor Binding Affinity: Quantified Differentiation from 17β-Estradiol

The relative binding affinity (RBA) of 17α-estradiol for human estrogen receptors (ERα and ERβ) has been quantitatively determined in competitive binding assays. In contrast to 17β-estradiol, which serves as the reference standard (RBA = 100 for both ERα and ERβ under the assay conditions [2]), 17α-estradiol demonstrates markedly reduced receptor binding, explaining its classification as a weak estrogen [1].

Estrogen receptor pharmacology Receptor binding affinity Stereoisomer selectivity

Safety Profile in Placebo-Controlled Trial: Absence of Systemic Adverse Events

In the controlled, randomized double-blind study by Orfanos and Vogels evaluating topical 0.025% 17α-estradiol versus vehicle in 51 patients over ≥6 months, safety outcomes were systematically monitored. The study explicitly reported no systemic side effects associated with 17α-estradiol treatment, a finding that contrasts with the known systemic adverse event profiles of oral 5α-reductase inhibitors such as finasteride (including sexual dysfunction and mood alterations) [1].

Topical drug safety Androgenetic alopecia Adverse event profile

Combination Therapy with Minoxidil: Quantified Hair Count and Caliber Improvement

A retrospective evaluation of combination therapy consisting of topical 0.025% 17α-estradiol plus 3% minoxidil in 34 Korean women with female pattern hair loss (FPHL) demonstrated statistically significant improvements from baseline over 6 months. While this study lacked a monotherapy comparator arm, the quantified changes establish a baseline efficacy benchmark for combination regimens incorporating 17α-estradiol [1].

Combination therapy Female pattern hair loss Phototrichogram

Mechanistic Differentiation: Dual Pathway DHT Reduction via 5α-Reductase and 17β-Hydroxysteroid Dehydrogenase Inhibition

Alfatradiol exhibits a dual mechanism of DHT synthesis reduction that distinguishes it from selective 5α-reductase inhibitors like finasteride and dutasteride. In addition to suppressing 5α-reductase activity (thereby inhibiting testosterone conversion to DHT), alfatradiol also inhibits 17β-hydroxysteroid dehydrogenase, which impedes the conversion of androstenedione to testosterone, resulting in an upstream reduction in testosterone synthesis [1]. Furthermore, alfatradiol stimulates aromatase activity, accelerating the conversion of testosterone to estradiol and thereby further decreasing available testosterone for DHT production [1]. Finasteride, by contrast, selectively inhibits only the Type II 5α-reductase isoenzyme without affecting upstream androgen synthesis [2].

Mechanism of action DHT synthesis inhibition Androgen metabolism

Evidence-Based Application Scenarios for Alfatradiol Procurement in Research, Clinical, and Industrial Contexts


Preclinical Investigation of Topical 5α-Reductase Inhibitors with Minimal Systemic Estrogenicity

For research programs requiring a 5α-reductase inhibitor that can be applied topically without inducing systemic estrogenic effects, alfatradiol represents a mechanistically suitable tool compound. The quantitative receptor binding data demonstrating ~100-fold lower estrogenic potency relative to 17β-estradiol [1], combined with placebo-controlled safety data confirming absence of systemic adverse events in human trials [2], support its use as a comparator or reference agent in studies evaluating topical androgen modulation in both male and female animal models or ex vivo human scalp tissue assays. The compound's well-characterized stereochemical identity (C17α orientation) further enables structure-activity relationship (SAR) studies exploring the pharmacophoric requirements for 5α-reductase inhibition versus estrogen receptor activation.

Clinical Formulation Development for Female Pattern Hair Loss: Combination and Monotherapy Strategies

Based on direct comparative evidence establishing that topical finasteride 0.5% provides superior efficacy to 17α-estradiol 0.05% in postmenopausal FPHL (P < 0.05 at 6 months; P < 0.005 at 12-18 months) [3], formulation developers should position alfatradiol-containing products for patient populations where finasteride is contraindicated or where a milder, stabilization-oriented approach is clinically appropriate. The combination therapy data showing statistically significant improvements in hair count and caliber with 17α-estradiol plus minoxidil (P < 0.001) [4] support the development of fixed-dose combination topical formulations. Additionally, the 63% responder rate for telogen reduction versus 37% with vehicle [2] provides a quantified efficacy expectation for monograph development and regulatory submissions.

Procurement for Compounding Pharmacies: Differentiating Alfatradiol from 17β-Estradiol in Topical Alopecia Formulations

Compounding pharmacies preparing custom topical formulations for androgenetic alopecia must select alfatradiol (17α-estradiol) rather than 17β-estradiol for male patients due to the quantified ~100-fold difference in estrogenic potency [1]. Substitution with 17β-estradiol would introduce clinically significant systemic estrogenic exposure, resulting in feminizing effects contraindicated in male patients. Furthermore, the established clinical concentration range (0.025% to 0.05%) is supported by placebo-controlled efficacy data [2] and head-to-head comparator studies [3], providing an evidence-based framework for compounded formulation potency. The compound's compatibility with ethanolic vehicles and minoxidil [4] supports rational formulation design.

Benchmarking Novel Topical Androgenetic Alopecia Agents in Clinical Development

For pharmaceutical companies developing novel topical agents for androgenetic alopecia, alfatradiol serves as a well-characterized active comparator with quantified efficacy benchmarks. The placebo-controlled responder rate (63% telogen reduction vs. 37% with vehicle) [2] and the established efficacy differential versus topical finasteride [3] provide objective reference points for statistical power calculations and non-inferiority trial design. The extensive safety database demonstrating no systemic adverse events over ≥6 months of use [2] establishes a safety benchmark against which novel agents must be compared. The dual-mechanism pharmacological profile (5α-reductase inhibition, 17β-hydroxysteroid dehydrogenase inhibition, aromatase stimulation) [5] further provides mechanistic context for interpreting comparative efficacy and safety findings.

Quote Request

Request a Quote for Alfatradiol;Epiestradiol;Epiestrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.